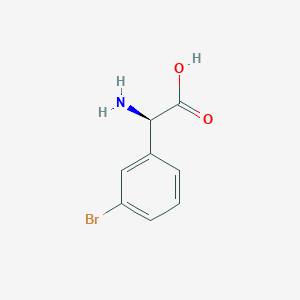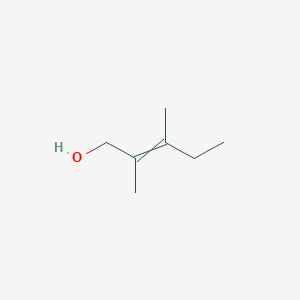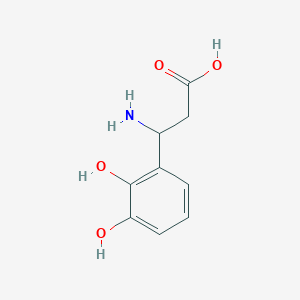
3-Amino-3-(2,3-dihydroxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(2,3-dihydroxyphenyl)propanoic acid is an aromatic fatty α-amino acid that plays a significant role in the biochemistry of vertebrates. It is not a proteinogenic amino acid but is a vital endogenous metabolite. This compound is a direct biochemical precursor of dopamine, an important hormone and neurotransmitter .
Preparation Methods
The synthesis of 3-Amino-3-(2,3-dihydroxyphenyl)propanoic acid involves several stages. One method includes the condensation of 3,4-dimethoxybenzaldehyde with benzoylglycine to obtain azlactone, followed by hydrolysis and reduction using Raney alloy in an alkaline medium. The final step involves the removal of protective groups with hydrobromic acid and treatment with aqueous ammonia . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
3-Amino-3-(2,3-dihydroxyphenyl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include tyrosinase for enzymatic hydroxylation and ascorbic acid to prevent oxidation. Major products formed from these reactions include dopamine and eumelanin pigments .
Scientific Research Applications
This compound has numerous scientific research applications. In chemistry, it is used as a precursor for synthesizing dopamine and other related compounds. In biology and medicine, it is significant for its role in neurotransmitter synthesis and potential therapeutic applications for conditions like Parkinson’s disease. Industrially, it is used in the production of melanin pigments and other biochemical intermediates .
Mechanism of Action
The mechanism of action of 3-Amino-3-(2,3-dihydroxyphenyl)propanoic acid involves its conversion to dopamine through enzymatic hydroxylation. This process is catalyzed by tyrosinase, which converts the compound to dopaquinone, followed by spontaneous transformation into dopamine. The molecular targets and pathways involved include the dopaminergic system, which plays a crucial role in neurotransmission .
Comparison with Similar Compounds
3-Amino-3-(2,3-dihydroxyphenyl)propanoic acid is similar to other compounds like 3-Amino-3-(3,4-dihydroxyphenyl)propanoic acid (DOPA) and 3-Amino-3-(4-hydroxyphenyl)propanoic acid. its unique structure and biochemical properties make it distinct. For instance, while DOPA is a precursor to both dopamine and melanin, this compound specifically targets the dopaminergic system .
Properties
CAS No. |
32906-20-0 |
|---|---|
Molecular Formula |
C9H11NO4 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
3-amino-3-(2,3-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO4/c10-6(4-8(12)13)5-2-1-3-7(11)9(5)14/h1-3,6,11,14H,4,10H2,(H,12,13) |
InChI Key |
VSRNZQGKXGMPGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


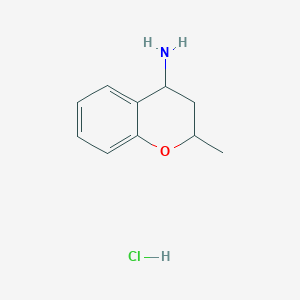

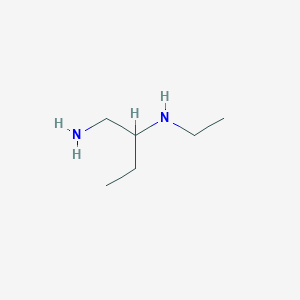


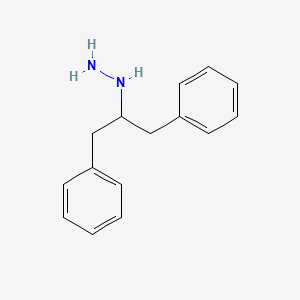

![Methyl 3-methoxy-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B12441936.png)
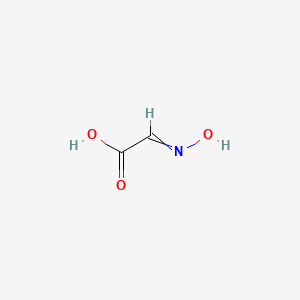
![1-Boc-3-[(4-bromo-phenylamino)-methyl]-piperidine](/img/structure/B12441965.png)
![1,7,7-trimethyl-N-(oxiran-2-ylmethoxy)bicyclo[2.2.1]heptan-2-imine](/img/structure/B12441980.png)
